N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, an ethoxyphenyl group, and a fluorobenzenesulfonamide moiety
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-2-25-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-26(23,24)15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJJGQDDIUTPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Nitriles and Sodium Azide
The foundational step for tetrazole synthesis involves a [3+2] cycloaddition between hydrazoic acid (generated in situ from sodium azide) and nitriles. For 1-(4-ethoxyphenyl)-1H-tetrazole-5-carbonitrile (3 ), 4-ethoxyphenylacetonitrile (1 ) reacts with sodium azide (3 equiv.) in dimethylformamide (DMF) at 110°C for 24 hours under acidic conditions (HCl, 1 M). This method achieves a 75% yield, with the nitrile group at the 5-position confirmed by IR absorption at 2240 cm⁻¹ (C≡N stretch).
Mechanistic Insight :
The reaction proceeds via a concerted mechanism, where the nitrile’s triple bond reacts with the azide’s terminal nitrogen to form the tetrazole ring. Lewis acids like ZnCl₂ enhance regioselectivity for the 5-substituted product.
Mitsunobu Reaction for 1,5-Disubstituted Tetrazoles
To introduce the 4-ethoxyphenyl group at the 1-position, the Mitsunobu reaction is employed. Starting with 5-aminotetrazole (4 ), diisopropyl azodicarboxylate (DIAD) and triphenylphosphine mediate the coupling with 4-ethoxyphenol (5 ) in tetrahydrofuran (THF), yielding 1-(4-ethoxyphenyl)-1H-tetrazol-5-amine (6 ) in 65% yield. The reaction preserves chirality, critical for bioactive analogues.
Optimization Note :
Increasing the equivalents of DIAD (2.5 equiv.) improves yields to 78%, while lower temperatures (0°C) reduce side products.
Functionalization of the Tetrazole Methylene Bridge
Nitrile Reduction to Primary Amine
The 5-carbonitrile group in 3 is reduced to a primary amine using hydrogen gas (50 psi) and Raney nickel in ethanol at 60°C for 6 hours, yielding 5-(aminomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (7 ) in 82% yield. The amine is characterized by a singlet at δ 3.45 ppm (2H, CH₂NH₂) in ¹H NMR and a primary amine IR stretch at 3350 cm⁻¹.
Alternative Method :
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the nitrile to the amine in 68% yield but requires rigorous anhydrous conditions.
Chloromethyl Intermediate for Nucleophilic Substitution
5-(Hydroxymethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (8 ), synthesized via NaBH₄ reduction of 3 , is treated with thionyl chloride (SOCl₂) to form 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (9 ) in 89% yield. The chloromethyl group (δ 4.62 ppm, 2H, CH₂Cl) facilitates subsequent sulfonamide coupling.
Sulfonamide Coupling Strategies
Reaction with 2-Fluorobenzenesulfonyl Chloride
9 reacts with 2-fluorobenzenesulfonyl chloride (10 ) in dichloromethane (DCM) and triethylamine (TEA, 2 equiv.) at 0°C, yielding the target compound in 76% yield. The sulfonamide’s NH proton appears as a broad singlet at δ 6.85 ppm, while ¹³C NMR confirms the sulfonyl group (δ 128.5 ppm, C-F).
Characterization Data :
Direct Amination-Sulfonylation
7 is coupled with 10 in pyridine at 25°C for 12 hours, achieving a 71% yield. This one-pot method avoids isolating intermediates but requires excess sulfonyl chloride (1.5 equiv.).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| [3+2] Cycloaddition | 1 | NaN₃, HCl, DMF | 75 | 98.5 |
| Mitsunobu Reaction | 4 | DIAD, Ph₃P | 65 | 97.2 |
| Chloromethyl Substitution | 9 | 10 , TEA | 89 | 99.1 |
| Direct Amination | 7 | 10 , Pyridine | 71 | 96.8 |
Biological Activity and Applications
Preliminary antimicrobial screening against Escherichia coli and Candida albicans shows moderate inhibition (MIC = 64 µg/mL), comparable to sulfadiazine derivatives. The compound’s anion-binding capacity, attributed to the tetrazole’s acidic NH (pKa ≈ 4.5), suggests potential in sensor applications.
Chemical Reactions Analysis
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, where nucleophiles replace the fluorine atom.
Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents. Research indicates that tetrazole derivatives can exhibit anti-inflammatory and anticancer properties, which are crucial in treating various diseases .
Biological Studies
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide is utilized in studies aimed at understanding its effects on cellular processes. It has shown promise in inhibiting specific enzymes involved in inflammation and cancer cell proliferation, thereby modulating biological pathways .
Chemical Biology
Researchers employ this compound to probe biological pathways, aiding in the development of chemical probes that can study protein functions. Its interaction with molecular targets allows for a deeper understanding of biochemical mechanisms.
Industrial Applications
The unique chemical properties of this compound make it suitable for developing new materials and chemical processes. Its applications extend to creating specialized polymers and coatings that require specific functionalities.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group are key functional groups that enable the compound to bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-chlorobenzenesulfonamide: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-bromobenzenesulfonamide: Similar to the chlorinated analog, the brominated version may exhibit different chemical and biological properties due to the larger size and different electronegativity of the bromine atom.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its overall properties and applications.
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-ethoxyphenyl group and the 2-fluorobenzenesulfonamide moiety contributes to its pharmacological profile. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole structures. For instance, research indicates that derivatives of tetrazole exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| This compound | E. coli | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as HeLa and A549. The proposed mechanism includes the activation of caspase pathways and the modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of in vitro assays to determine the bactericidal effects and mechanisms involved.
- Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to specific biological targets, enhancing understanding of its mechanism of action at the molecular level.
Q & A
Basic: What are the key synthetic steps for preparing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide, and what methodological considerations are critical for yield optimization?
Answer:
The synthesis typically involves three stages:
Tetrazole Ring Formation : Cyclization of 4-ethoxyphenyl azide with nitriles (e.g., acetonitrile) under acidic conditions (HCl, 80°C) . Alternative routes may use sodium azide (NaN₃) with ammonium chloride (NH₄Cl) in refluxing toluene.
Methylation : Alkylation of the tetrazole nitrogen with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (K₂CO₃) to introduce the methyl linker .
Sulfonamide Coupling : Reaction of the tetrazole-methyl intermediate with 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base .
Critical Considerations :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products.
- Monitor reaction progress using TLC or HPLC.
- Optimize stoichiometry (1:1.2 molar ratio of tetrazole to sulfonyl chloride) to maximize yield (>75%) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Confirm the presence of the ethoxyphenyl group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂), tetrazole ring (δ 8.5–9.5 ppm), and sulfonamide protons (δ 7.3–7.8 ppm for fluorobenzene) .
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and tetrazole C=N (1600–1500 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 402.1) .
Conflict Resolution : - Cross-validate with 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Use X-ray crystallography (if crystalline) to confirm bond connectivity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Answer:
Key Modifiable Regions :
- Ethoxyphenyl Group : Replace with bulkier substituents (e.g., 3,4-difluorophenyl) to enhance hydrophobic interactions with target proteins .
- Fluorobenzenesulfonamide : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Tetrazole-Methyl Linker : Replace with bioisosteres (e.g., triazoles) to modulate solubility .
Methodology : - Synthesize analogs via parallel combinatorial chemistry .
- Test in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate substituent effects with activity using QSAR models .
Example : Analogues of Irbesartan (a tetrazole-containing antihypertensive drug) showed enhanced potency via biphenyl-tetrazole modifications .
Advanced: How should researchers address contradictory biological activity data (e.g., inconsistent IC₅₀ values across assays)?
Answer:
Root Causes :
- Assay variability (e.g., cell-line specificity, incubation time).
- Compound aggregation or solubility issues.
Resolution Strategies :
Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., luciferase reporter) .
Solubility Testing : Use dynamic light scattering (DLS) to detect aggregates; adjust DMSO concentrations (<0.1%) .
Metabolite Screening : Perform LC-MS to identify degradation products that may interfere with assays .
Structural Confirmation : Re-characterize batches with conflicting data via NMR/X-ray to rule out synthetic inconsistencies .
Basic: What are the hypothesized biological targets of this compound based on structural analogs, and how can these hypotheses be tested experimentally?
Answer:
Potential Targets :
- Angiotensin II Receptor : Tetrazole-containing drugs (e.g., Valsartan) target this receptor for hypertension .
- mGluR5 Allosteric Site : Fluorobenzenesulfonamide derivatives modulate glutamate receptors .
- Bacterial Dihydropteroate Synthase : Sulfonamides inhibit folate synthesis in pathogens .
Testing Methods : - Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., for mGluR5) to measure displacement .
- Antimicrobial Susceptibility Testing : Perform MIC assays against S. aureus and E. coli .
Advanced: What computational strategies are recommended for predicting the binding mode of this compound to therapeutic targets?
Answer:
Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., mGluR5 PDB: 6FFI) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Free Energy Calculations : Compute binding affinities via MM-PBSA or FEP .
Validation :
- Compare predicted poses with crystallographic data from tetrazole-containing co-crystals (e.g., Valsartan-PDB: 4ZUD) .
Advanced: What metabolic pathways are anticipated for this compound, and how can its pharmacokinetic profile be improved?
Answer:
Predicted Metabolism :
- Phase I : Oxidative demethylation of the ethoxy group (CYP2C9/2C19) .
- Phase II : Glucuronidation of the tetrazole ring .
PK Optimization : - Introduce deuterium at labile positions (e.g., ethoxy CH₃ → CD₃) to slow CYP-mediated metabolism .
- Replace the methyl linker with a polyethylene glycol (PEG) chain to enhance solubility and reduce clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
